molecular formula C16H19NO5 B4995059 3-[(4-Methoxybenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(4-Methoxybenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4995059
M. Wt: 305.32 g/mol
InChI Key: DFIXDJRGFPYTRF-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzyl)carbamoyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a methoxybenzyl group, a carbamoyl group, and a carboxylic acid group attached to a 7-oxabicyclo[221]heptane framework

Preparation Methods

The synthesis of 3-[(4-Methoxybenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, typically starting with the preparation of the 7-oxabicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct is then subjected to further functionalization to introduce the methoxybenzyl, carbamoyl, and carboxylic acid groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .

Chemical Reactions Analysis

3-[(4-Methoxybenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-21-10-4-2-9(3-5-10)8-17-15(18)13-11-6-7-12(22-11)14(13)16(19)20/h2-5,11-14H,6-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIXDJRGFPYTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2C3CCC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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